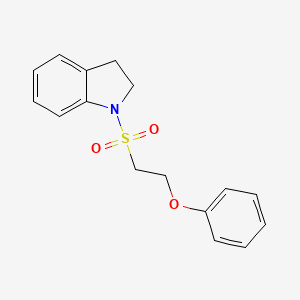

1-((2-Phenoxyethyl)sulfonyl)indoline

Description

Contextualization of the Indoline (B122111) Scaffold in Drug Discovery and Development

The indoline scaffold, a bicyclic heterocyclic amine, is a privileged structure in drug discovery and development. nih.govresearchgate.net Its rigid, three-dimensional architecture provides a versatile framework that can be strategically modified to interact with a wide array of biological targets. acs.org Indoline and its derivatives are found in numerous natural products and have been successfully incorporated into a variety of approved pharmaceuticals. nih.govmdpi.com

The significance of the indoline moiety stems from its ability to serve as a core structural component in drugs targeting diverse disease areas. researchgate.net Researchers have successfully developed indoline-based compounds with applications as anticancer, antibacterial, anti-inflammatory, and cardiovascular agents. nih.govresearchgate.net The versatility of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and pharmacological activity to achieve desired therapeutic effects. sciencedaily.com The continued exploration of indoline derivatives underscores their importance and potential in the development of new medicines. nih.gov

Significance of the Sulfonyl Moiety in Bioactive Organic Compounds

The sulfonyl group is a critical functional group in the design of bioactive compounds. researchgate.net When incorporated into a molecule as a sulfonamide, it can act as a key pharmacophore responsible for the compound's biological activity. Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of applications, including antibacterial, antiviral, and anticancer activities. nih.govresearchgate.net

The utility of the sulfonyl moiety in medicinal chemistry is attributed to its unique electronic and geometric properties. benthamscience.com It can participate in strong hydrogen bonding interactions with biological targets, a key factor in achieving high binding affinity and selectivity. nih.gov The presence of a sulfonyl group can also influence a molecule's solubility, metabolic stability, and pharmacokinetic profile, making it a valuable tool for drug optimization. acs.org The continued development of novel sulfonyl-containing compounds highlights their enduring importance in the pharmaceutical sciences. researchgate.net

Rationale for Investigating 1-((2-Phenoxyethyl)sulfonyl)indoline as a Hybrid Chemical Entity

The investigation of 1-((2-Phenoxyethyl)sulfonyl)indoline is predicated on the principle of molecular hybridization, a strategy that combines two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activity. In this case, the fusion of the indoline scaffold with a sulfonyl group via a phenoxyethyl linker presents a compelling therapeutic hypothesis.

The indoline core provides a proven structural framework with a history of successful application in drug development. The sulfonyl moiety introduces a functional group known for its strong interactions with biological targets and its presence in numerous approved drugs. The phenoxyethyl linker not only connects these two key components but also introduces additional points for potential molecular interactions and allows for conformational flexibility, which can be crucial for optimal binding to a target protein. The rationale, therefore, is to leverage the favorable properties of both the indoline and sulfonyl groups to create a novel chemical entity with unique therapeutic potential.

Overview of Indoline-Sulfonyl Hybrid Compounds in Chemical Biology and Their Potential Therapeutic Applications

The strategic combination of indoline and sulfonyl moieties has given rise to a number of hybrid compounds with promising biological activities. These hybrids have been explored for a range of therapeutic applications, demonstrating the potential synergies that can arise from the fusion of these two pharmacophores.

One notable area of investigation is in the development of carbonic anhydrase inhibitors. Indoline-5-sulfonamide derivatives have been shown to be effective inhibitors of tumor-associated carbonic anhydrase isoforms, which are implicated in the progression of cancer. nih.gov Similarly, indole-3-sulfonamide hybrids have been designed and synthesized as potent inhibitors of these enzymes, with some compounds showing high selectivity for the tumor-associated isoforms. benthamdirect.com

Beyond cancer, indoline-sulfonyl hybrids have been investigated for their potential as antiviral agents. For instance, certain 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have demonstrated potent antiviral activity against a range of viruses, including influenza and herpes simplex virus. nih.govmdpi.com Furthermore, indole-based hybrids with sulfonyl groups have been explored for their anti-infective properties. nih.gov Other research has focused on the development of indoline and tetrahydroquinoline sulfonyl compounds as inhibitors of bacterial metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. google.com

The diverse biological activities of these hybrid compounds underscore the therapeutic potential of combining the indoline scaffold with a sulfonyl moiety. The specific compound, 1-((2-Phenoxyethyl)sulfonyl)indoline, fits within this promising class of molecules and warrants further investigation to elucidate its own unique biological profile and therapeutic applications.

Data on Related Indoline-Sulfonyl Compounds

While specific experimental data for 1-((2-Phenoxyethyl)sulfonyl)indoline is not yet publicly available, the following table presents hypothetical data based on the activities of structurally related indoline-sulfonyl hybrid compounds found in the literature. This serves to illustrate the type of biological activities that might be expected from this class of molecules.

| Compound Class | Target | Biological Activity | Potential Therapeutic Application |

| Indoline-5-sulfonamides | Carbonic Anhydrase IX/XII | Potent Inhibition (nM range) | Anticancer |

| Indole-3-sulfonamide Hybrids | Carbonic Anhydrase IX | Selective Inhibition (µM range) | Anticancer |

| Substituted Indoline-2,3-diones | Viral Proteins (e.g., Influenza H1N1) | Potent Antiviral Activity (IC50 in µM range) | Antiviral |

| Indoline Sulfonyl Compounds | Metallo-β-lactamases | Enzyme Inhibition (IC50 in µM range) | Antibacterial (resistance breaking) |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenoxyethylsulfonyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c18-21(19,13-12-20-15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)17/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPHSQWYLBFMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)CCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Computational and Theoretical Investigations of 1 2 Phenoxyethyl Sulfonyl Indoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic characteristics and reactivity of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods provide a detailed picture of molecular orbitals and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. ekb.egnih.gov It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for calculating various electronic properties. uow.edu.aumdpi.com For 1-((2-Phenoxyethyl)sulfonyl)indoline, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, can predict key structural parameters. nih.govbhu.ac.in

The optimized geometry reveals the spatial arrangement of the atoms, including critical bond lengths and angles. The indoline (B122111) ring system is nearly planar, while the sulfonyl group introduces a tetrahedral geometry around the sulfur atom. The phenoxyethyl side chain exhibits significant conformational flexibility. These structural details are crucial as the molecule's three-dimensional shape dictates how it interacts with biological targets.

Table 1: Selected Optimized Geometrical Parameters of 1-((2-Phenoxyethyl)sulfonyl)indoline (Hypothetical DFT Data)

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| S-O1 | 1.45 | O1-S-O2 | 119.5 |

| S-O2 | 1.45 | N(indoline)-S-C(ethyl) | 107.8 |

| S-N(indoline) | 1.68 | S-N-C(indoline) | 118.2 |

| S-C(ethyl) | 1.78 | S-C-C(ethyl) | 110.5 |

| C(ethyl)-O(phenoxy) | 1.43 | C-O-C(phenyl) | 117.9 |

Note: Data are hypothetical and representative of values expected from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for describing chemical reactivity and electronic transitions. scirp.orgresearchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. mdpi.comajchem-a.com For 1-((2-Phenoxyethyl)sulfonyl)indoline, the HOMO is typically localized on the electron-rich phenoxy and indoline rings, while the LUMO is often centered around the electron-withdrawing sulfonyl group. This distribution is key to understanding its charge transfer properties and potential interactions.

Table 2: Calculated FMO Energies and Energy Gap of 1-((2-Phenoxyethyl)sulfonyl)indoline (Hypothetical DFT Data)

| Parameter | Energy (eV) |

| EHOMO | -6.58 |

| ELUMO | -1.72 |

| Energy Gap (ΔE) | 4.86 |

Note: Data are hypothetical and representative of values expected from DFT calculations.

Based on HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. ajchem-a.comresearchgate.net These descriptors provide a quantitative framework for understanding the stability and reactivity predicted by the HOMO-LUMO gap. mdpi.com

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is the negative of electronegativity. nih.gov

Molecular Hardness (η): Measures the resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Molecular Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic change. Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. ajchem-a.com

Table 3: Global Reactivity Descriptors of 1-((2-Phenoxyethyl)sulfonyl)indoline (Hypothetical Data)

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | 6.58 eV |

| Electron Affinity (A) | -ELUMO | 1.72 eV |

| Electronegativity (χ) | (I+A)/2 | 4.15 eV |

| Chemical Potential (μ) | -(I+A)/2 | -4.15 eV |

| Molecular Hardness (η) | (I-A)/2 | 2.43 eV |

| Molecular Softness (S) | 1/η | 0.41 eV-1 |

| Electrophilicity Index (ω) | μ2/2η | 3.55 eV |

Note: Data are hypothetical and calculated from the FMO energies in Table 2.

Molecular Electrostatic Potential (MEP or EPM) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In 1-((2-Phenoxyethyl)sulfonyl)indoline, the most negative potential is concentrated around the oxygen atoms of the sulfonyl group, indicating their nucleophilic character. nih.gov

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials are typically found around hydrogen atoms, particularly those attached to the aromatic rings.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a visual guide to the molecule's reactivity, complementing the FMO analysis by highlighting the specific locations where molecular interactions, such as hydrogen bonding and electrophile-nucleophile pairings, are most likely to occur. nih.govresearchgate.net

Molecular Docking and Ligand-Target Interaction Studies

While quantum chemical calculations reveal the intrinsic properties of a molecule, molecular docking simulations predict how it might interact with a specific biological target, such as a protein or enzyme.

Molecular docking is a computational technique that places a ligand (the small molecule) into the binding site of a receptor (the biological macromolecule) to predict its preferred binding orientation and affinity. mdpi.com This in silico method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for experimental testing. nih.govekb.eg

For 1-((2-Phenoxyethyl)sulfonyl)indoline, docking studies could be performed against various targets where indoline or sulfonyl-containing molecules have shown activity, such as kinases, polymerases, or receptors. nih.govnih.gov The simulation calculates a docking score, typically in kcal/mol, which estimates the binding free energy. A lower (more negative) score indicates a more favorable binding affinity.

The analysis also reveals the specific intermolecular interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonds: Formed between the sulfonyl oxygens and hydrogen-bond donor residues in the protein.

Van der Waals Interactions: Occur between the aromatic rings (indoline and phenoxy) and hydrophobic pockets in the binding site. nih.gov

Pi-Pi Stacking: Potential interactions between the aromatic systems of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 4: Hypothetical Molecular Docking Results for 1-((2-Phenoxyethyl)sulfonyl)indoline with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase X | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Leu130, Val80 | Van der Waals | ||

| Phe182 | Pi-Pi Stacking |

Note: Data are hypothetical and for illustrative purposes.

These computational predictions provide a rational basis for understanding the molecule's potential biological activity and can guide the design of more potent analogs through structural modification. bue.edu.eg

Identification of Key Amino Acid Residues Involved in Ligand-Protein Interactions

Currently, there is no publicly available research that identifies the key amino acid residues involved in the specific ligand-protein interactions of 1-((2-Phenoxyethyl)sulfonyl)indoline. While general principles of computational chemistry suggest that nucleophilic residues such as lysine, cysteine, and tyrosine are often involved in chemical reactions with ligands, specific studies for this compound are lacking. nih.gov The interactions between proteins and small molecules are crucial for their biological activity, and identifying these interactions is a key aspect of drug design. nih.gov However, without specific molecular docking or simulation studies for 1-((2-Phenoxyethyl)sulfonyl)indoline, any discussion of interacting residues would be purely speculative.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Predictive modeling is a cornerstone in early drug development, and QSAR/QSPR models are instrumental in this process. nih.govnih.gov These models correlate the chemical structure of compounds with their biological activity or properties.

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

No specific QSAR or QSPR models have been developed and published for 1-((2-Phenoxyethyl)sulfonyl)indoline. The development of such models relies on a dataset of structurally related compounds with known biological activities, from which molecular descriptors can be calculated and correlated with activity. nih.govmdpi.com While studies on other indoline or sulfonamide derivatives exist, these models are not directly transferable to 1-((2-Phenoxyethyl)sulfonyl)indoline. nih.govresearchgate.net The process involves calculating various descriptors and using statistical methods to build a predictive model. researchgate.net

Analysis of Physicochemical Descriptors Influencing Bioactivity (e.g., Atomic Van der Waals Volume, Atomic Masses)

An analysis of the specific physicochemical descriptors that influence the bioactivity of 1-((2-Phenoxyethyl)sulfonyl)indoline has not been reported. Physicochemical descriptors, such as volume and hydrogen bond acceptor ability, play a significant role in a molecule's behavior and interaction with biological systems. nih.gov Descriptors related to topology, thermodynamics, and quantum chemistry are often used to define these relationships. dergipark.org.tr However, without experimental bioactivity data for a series of related compounds, it is not possible to determine which specific descriptors, including atomic Van der Waals volume or atomic masses, are most influential for this particular molecule.

Spectroscopic and Structural Analysis of 1-((2-Phenoxyethyl)sulfonyl)indoline Faces Data Scarcity

The structural complexity of 1-((2-Phenoxyethyl)sulfonyl)indoline, which combines an indoline nucleus, a sulfonyl linker, and a phenoxyethyl group, necessitates empirical data for a complete and accurate characterization. Without access to primary research data, any detailed discussion under the specified headings of ¹H NMR, ¹³C NMR, advanced NMR techniques, IR vibrational modes, and mass spectrometric fragmentation would be speculative and fall short of the required scientific rigor.

Therefore, this article cannot be generated as requested due to the absence of the foundational scientific data for 1-((2-Phenoxyethyl)sulfonyl)indoline. Further empirical research and publication of the findings are required to enable a thorough and accurate spectroscopic and structural analysis of this compound.

Spectroscopic Characterization and Structural Elucidation of 1 2 Phenoxyethyl Sulfonyl Indoline

Mass Spectrometry (MS)

Molecular Ion Analysis for Compound Mass Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a synthesized compound. For 1-((2-Phenoxyethyl)sulfonyl)indoline, with the chemical formula C₁₆H₁₇NO₃S, the exact mass can be calculated.

In a typical mass spectrum, the compound would be identified by its molecular ion peak. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be prominently observed. High-Resolution Mass Spectrometry (HRMS) would further allow for the confirmation of the compound's elemental formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₁₆H₁₇NO₃S |

| Average Molecular Weight | 303.38 g/mol |

| Monoisotopic (Exact) Mass | 303.0929 g/mol |

| Expected [M+H]⁺ Ion (ESI-MS) | m/z 304.0999 |

| Expected [M]⁺• Ion (EI-MS) | m/z 303.0929 |

Fragmentation Pattern Interpretation for Structural Insights

Tandem mass spectrometry (MS/MS) provides crucial information about a molecule's structure by analyzing its fragmentation patterns. The fragmentation of 1-((2-Phenoxyethyl)sulfonyl)indoline would likely occur at the weakest bonds and lead to the formation of stable ions. Key cleavage sites include the N-S bond of the sulfonamide, the S-C bond of the ethylsulfonyl group, and the C-O ether linkage.

The major fragmentation pathways can be predicted based on the principles of mass spectral fragmentation. libretexts.org Cleavage of the sulfonyl-ethyl bond or the ethyl-phenoxy bond would be common, as would the cleavage of the bond between the indoline (B122111) nitrogen and the sulfur atom. The resulting fragment ions provide a veritable fingerprint of the molecule's connectivity.

| Proposed Fragment Ion | m/z (Monoisotopic) | Origin of Fragment |

|---|---|---|

| [C₈H₈N]⁺ | 118.0651 | Indoline moiety after N-S bond cleavage |

| [C₆H₅O]⁺ | 93.0335 | Phenoxy group after O-C bond cleavage |

| [C₈H₈NSO₂]⁺ | 182.0321 | Indoline-sulfonyl moiety after S-C bond cleavage |

| [C₂H₄OC₆H₅]⁺ | 121.0648 | Phenoxyethyl moiety after S-C bond cleavage |

| [C₈H₉N]⁺• | 119.0730 | Indoline radical cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of 1-((2-Phenoxyethyl)sulfonyl)indoline is expected to be dominated by the chromophores present: the indoline ring and the phenoxy (aromatic) ring. The sulfonyl and ethyl groups are generally considered transparent in the typical UV-Vis range.

| Chromophore | Expected Transition Type | Approximate λₘₐₓ Range (nm) |

|---|---|---|

| Indoline Ring | π → π | 260 - 290 |

| Phenoxy Ring | π → π | 265 - 275 |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a single-crystal X-ray diffraction structure for 1-((2-Phenoxyethyl)sulfonyl)indoline has not been reported in the primary literature. However, should suitable crystals be obtained, this technique would provide definitive, three-dimensional information about its solid-state conformation, including precise bond lengths, bond angles, and torsional angles.

Based on crystallographic studies of analogous N-sulfonylindole and phenoxyethyl derivatives, a hypothetical but realistic set of crystallographic parameters can be proposed. najah.eduopenaccessjournals.commdpi.com For instance, many N-sulfonyl derivatives exhibit a nearly perpendicular orientation between the plane of the indole (B1671886)/indoline ring and the sulfonyl-bound aromatic ring. openaccessjournals.com X-ray analysis would confirm such conformational details and reveal the intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the crystal packing.

| Parameter | Plausible Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 5.3 - 11.5 |

| b (Å) | 7.5 - 11.1 |

| c (Å) | 11.3 - 21.8 |

| α (°) | 90 or ~76 |

| β (°) | ~90 - 103 |

| γ (°) | 90 or ~80 |

| Volume (ų) | 630 - 1830 |

| Z (Molecules/Unit Cell) | 2 or 4 |

Mechanistic Insights into the Synthesis and Biological Interactions of 1 2 Phenoxyethyl Sulfonyl Indoline

Mechanistic Pathways of Chemical Synthesis

The synthesis of 1-((2-phenoxyethyl)sulfonyl)indoline involves the formation of the core indoline (B122111) scaffold followed by or concurrent with the addition of the N-sulfonyl group. The mechanistic understanding of these processes is crucial for optimizing reaction efficiency and achieving desired chemical properties.

Proposed Reaction Mechanisms for the Formation of the Indoline Scaffold

The indoline scaffold, a saturated analog of indole (B1671886), can be constructed through various synthetic routes, each with distinct mechanistic pathways. While the specific synthesis of 1-((2-phenoxyethyl)sulfonyl)indoline is not extensively detailed in the public domain, its core structure can be formed via established methods for indoline synthesis.

One of the most common approaches is the intramolecular cyclization of N-substituted 2-phenethylamine derivatives. organic-chemistry.org This process is often catalyzed by transition metals like palladium. The mechanism can proceed through several pathways, including C-H bond activation. For instance, a palladium catalyst can facilitate an intramolecular C-H amination, where a C-H bond on the phenyl ring is activated and subsequently forms a C-N bond to create the five-membered indoline ring. nih.govresearchgate.net

Another plausible mechanism is through cycloaddition reactions . The dearomatization of indoles via cycloadditions has been shown to be a reliable method for converting planar aromatic molecules into complex, three-dimensional indoline systems. acs.org For example, a [4+2] cycloaddition reaction between an indole derivative and a suitable dienophile, often activated by a Lewis acid catalyst like ZnCl2, can yield fused indoline scaffolds. acs.orgpolimi.it

Reductive methods also provide a direct route to the indoline scaffold. The catalytic hydrogenation of indoles, using catalysts such as palladium on carbon or employing transfer hydrogenation conditions with reagents like Hantzsch dihydropyridine (B1217469) and a Brønsted acid catalyst, can efficiently reduce the indole double bond to form the indoline ring. organic-chemistry.orgorganic-chemistry.org

Finally, annulation strategies, such as the [3+2] annulation of arynes with methyl indole-2-carboxylates, represent another mechanistic pathway. nih.gov In this proposed mechanism, the nucleophilic indole attacks the aryne intermediate, followed by an intramolecular cyclization that displaces a methoxy (B1213986) group to form a fused indole-indolone system, which can be a precursor to the indoline scaffold. nih.gov

Role of Catalysts and Reaction Conditions in Directing Selectivity and Efficiency

Catalysts and reaction conditions play a pivotal role in the synthesis of the indoline scaffold, governing the reaction's efficiency, selectivity (regio- and stereoselectivity), and substrate scope. nih.gov The choice of catalyst, whether a transition metal, an organocatalyst, or an acid, can fundamentally alter the reaction pathway. organic-chemistry.orgnih.gov

Transition Metal Catalysis: Palladium, rhodium, copper, and iridium complexes are widely used in indoline synthesis. organic-chemistry.orgnih.govnih.gov Palladium catalysts are particularly effective for intramolecular C-H activation and amination reactions. organic-chemistry.orgnih.gov The choice of ligands on the metal center is crucial; they can influence the catalyst's stability, activity, and the selectivity of the C-H bond activation step. Reaction conditions such as temperature and solvent are also critical; for instance, palladium-catalyzed C-H activation often requires high temperatures (e.g., 120 °C) to be efficient. nih.gov Copper-catalyzed reactions, often assisted by a directing group, can achieve regioselective C-H functionalization, such as sulfonylation, at the C7 position of the indoline ring. sci-hub.sesci-hub.se

Organocatalysis: Chiral Brønsted acids have emerged as powerful tools for the enantioselective synthesis of indolines. organic-chemistry.org In the transfer hydrogenation of 3H-indoles, a chiral phosphoric acid can catalyze the reaction with high enantioselectivity. organic-chemistry.orgmdpi.com The efficiency of these catalysts can be optimized by modifying the catalyst structure, with more hindered catalysts sometimes providing higher selectivity. The catalyst loading can also be adjusted; lower loadings may maintain high selectivity, although conversion rates might decrease. organic-chemistry.org

Reaction Conditions: Beyond the catalyst itself, parameters like solvent, temperature, and the nature of reactants and additives significantly impact the outcome. In Lewis acid-catalyzed cycloadditions, the choice of both the Lewis acid (e.g., ZnCl2, Sc(OTf)3) and the solvent (e.g., dichloromethane (B109758), acetonitrile) is critical for achieving high yields and diastereoselectivity. polimi.it The efficiency of many synthetic routes depends on the electronic properties of the substituents on the starting materials; electron-donating or electron-withdrawing groups can affect the reactivity of the indole or aniline (B41778) precursors. nih.gov

Table 1: Influence of Catalytic Systems on Indoline Synthesis

| Catalytic System | Reaction Type | Role of Catalyst & Conditions | Selectivity/Efficiency Outcome |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)2) | Intramolecular C-H Amination | Activates C-H bond for C-N bond formation. High temperature (120 °C) is often required. | Provides a direct route to the indoline ring from phenethylamine (B48288) derivatives. organic-chemistry.orgnih.gov |

| Chiral Brønsted Acid (e.g., SPINOL-phosphoric acid) | Asymmetric Reduction of Indoles | Protonates the substrate, enabling enantioselective hydride transfer from a Hantzsch ester. | Yields optically active indolines with high enantioselectivity (up to 99% ee). organic-chemistry.orgmdpi.com |

| Zinc Chloride (ZnCl2) | [4+2] Cycloaddition | Activates the diene component as a Lewis acid, facilitating the cycloaddition with indole. | Directs the reaction to form specific regio- and diastereoisomers of fused indoline systems. acs.orgpolimi.it |

Proposed Mechanisms of Biological Action

The biological activity of 1-((2-phenoxyethyl)sulfonyl)indoline is likely derived from its interaction with specific molecular targets within cellular pathways. Its structure suggests potential roles as an enzyme inhibitor and a modulator of protein-protein interactions.

Enzyme Inhibition Mechanisms (e.g., IDO1, COX-2)

The indoline scaffold is present in many biologically active molecules, and its derivatives have been investigated as inhibitors of various enzymes, including Indoleamine 2,3-dioxygenase 1 (IDO1) and Cyclooxygenase-2 (COX-2).

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine. nih.govmdpi.com This process has significant immunological consequences, as tryptophan depletion and the accumulation of kynurenine (B1673888) metabolites can suppress T-cell responses, promoting immune tolerance. mdpi.comnih.gov Overexpression of IDO1 is a known mechanism of immune evasion in cancer. nih.gov A compound like 1-((2-phenoxyethyl)sulfonyl)indoline could inhibit IDO1 through several mechanisms. It might act as a competitive inhibitor, binding to the active site and preventing tryptophan from accessing the catalytic heme group. Alternatively, it could be a non-competitive inhibitor, binding to an allosteric site to induce a conformational change that inactivates the enzyme.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the synthesis of prostaglandins (B1171923) from arachidonic acid and is a well-established target in inflammation and cancer. aalto.fi Research indicates a functional interplay between COX-2 and IDO1, where COX-2 activity can promote IDO1 expression and function. nih.govmdpi.com Therefore, 1-((2-phenoxyethyl)sulfonyl)indoline could exert its effects on the IDO1 pathway indirectly by inhibiting COX-2. COX-2 inhibitors typically act by blocking the hydrophobic channel that leads to the enzyme's active site, thereby preventing the substrate, arachidonic acid, from binding. The sulfonyl group in the compound is a common feature in selective COX-2 inhibitors (coxibs), suggesting it could fit into the specific side pocket of the COX-2 active site. By inhibiting COX-2, the compound would reduce the production of prostaglandins like PGE2, which in turn could lead to the downregulation of IDO1 expression and activity. mdpi.com

Molecular Interactions with Cellular Targets (e.g., JAK-STAT pathway, ubiquitin-proteasomal system)

Beyond direct enzyme inhibition, the compound may modulate key signaling pathways that are critical for cell proliferation, survival, and immune function.

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors. nih.govfrontiersin.org Dysregulation of this pathway is implicated in various cancers and inflammatory disorders. nih.gov The pathway involves ligand-induced receptor dimerization, activation of associated JAKs, and subsequent phosphorylation, dimerization, and nuclear translocation of STAT proteins to regulate gene expression. frontiersin.org A small molecule inhibitor could interfere with this pathway at several points. It might bind to the ATP-binding pocket of a JAK kinase (JAK1, JAK2, JAK3, or TYK2), preventing the phosphorylation of STATs and downstream signaling. Given that the JAK/STAT pathway is crucial for the signaling of interferons (e.g., IFN-γ), which are potent inducers of IDO1, inhibition of this pathway could be another mechanism for reducing IDO1 expression. mdpi.com

Ubiquitin-Proteasomal System (UPS): The UPS is the principal mechanism for controlled protein degradation in eukaryotic cells, regulating the levels of many signaling proteins. nih.gov It involves the tagging of substrate proteins with ubiquitin, which targets them for degradation by the proteasome. The stability of key signaling proteins, including activated JAKs, is regulated by the UPS. nih.gov For example, the activated, phosphorylated form of Jak2 can be targeted for polyubiquitination and subsequent proteasomal degradation, a process that can be mediated by SOCS (Suppressor of Cytokine Signaling) proteins. nih.gov A compound like 1-((2-phenoxyethyl)sulfonyl)indoline could potentially modulate the UPS by interfering with the interaction between a target protein and its specific E3 ubiquitin ligase, thereby preventing its degradation and altering its signaling output. researchgate.net

Future Research Directions and Therapeutic Potential of 1 2 Phenoxyethyl Sulfonyl Indoline

Design of Next-Generation Analogues for Enhanced Efficacy and Selectivity

The development of next-generation analogues of 1-((2-Phenoxyethyl)sulfonyl)indoline is a key strategy to improve its therapeutic profile. This involves systematic chemical modifications to optimize its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives. nih.govmdpi.com

Key areas of focus for analogue design include:

Modification of the Phenoxyethyl Group: Alterations to the phenoxy ring, such as the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups), can modulate the compound's binding affinity and selectivity for its biological target. The nature and position of these substituents can significantly influence electronic and steric properties, thereby affecting target engagement.

Alterations to the Sulfonyl Linker: The length and flexibility of the ethylsulfonyl linker can be varied to optimize the spatial orientation of the phenoxy and indoline (B122111) moieties, potentially leading to improved interactions with the target protein.

An illustrative example of a potential SAR study is presented in the table below, hypothesizing the impact of substitutions on a target, such as a protein kinase.

Table 1: Hypothetical Structure-Activity Relationship of 1-((2-Phenoxyethyl)sulfonyl)indoline Analogues

| Compound ID | R1 (Phenoxy Substitution) | R2 (Indoline Substitution) | Target Kinase IC50 (nM) |

| Lead-001 | H | H | 150 |

| Analogue-002 | 4-Cl | H | 75 |

| Analogue-003 | 4-OCH3 | H | 200 |

| Analogue-004 | H | 5-F | 120 |

| Analogue-005 | 4-Cl | 5-F | 40 |

Exploration of Novel Biological Targets for Therapeutic Intervention

While the initial therapeutic potential of 1-((2-Phenoxyethyl)sulfonyl)indoline may be associated with a specific biological target, its scaffold presents the opportunity to interact with a range of proteins and pathways implicated in various diseases. The exploration of novel biological targets is a crucial avenue for expanding its therapeutic applications.

Potential therapeutic areas and targets for investigation include:

Anticancer Agents: The indoline core is present in various anticancer compounds. nih.gov Research could explore the potential of 1-((2-Phenoxyethyl)sulfonyl)indoline derivatives to inhibit protein-protein interactions, such as the p53-MDM2 interaction, which is a key target in cancer therapy. mdpi.com Additionally, its potential as a microtubule depolymerizing agent, similar to other indoline-sulfonamide compounds, could be investigated. nih.gov

Antiviral Therapies: Isatin derivatives, which share a structural relationship with the indoline scaffold, have shown broad-spectrum antiviral activity. nih.govmdpi.com Future studies could assess the efficacy of 1-((2-Phenoxyethyl)sulfonyl)indoline and its analogues against a panel of viruses.

Neurodegenerative Diseases: Given the prevalence of the indoline scaffold in compounds targeting the central nervous system, its potential to modulate targets relevant to diseases like Alzheimer's or Parkinson's disease warrants investigation.

Metabolic Disorders: Recent studies have identified indoline derivatives as activators of proteins involved in metabolic regulation, such as CDGSH iron sulfur domain 2 (Cisd2), which is implicated in nonalcoholic fatty liver disease (NAFLD). nih.gov

Development of Multi-Targeted Therapies Incorporating the 1-((2-Phenoxyethyl)sulfonyl)indoline Scaffold

The complexity of many diseases, particularly cancer, often necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. The 1-((2-Phenoxyethyl)sulfonyl)indoline scaffold can serve as a foundation for the design of multi-targeted ligands, which may offer improved efficacy and a reduced likelihood of drug resistance.

Strategies for developing multi-targeted therapies include:

Hybrid Molecule Design: This approach involves combining the 1-((2-Phenoxyethyl)sulfonyl)indoline scaffold with another pharmacophore known to interact with a different, but complementary, biological target. This can result in a single molecule capable of hitting two or more targets relevant to the disease pathology.

Privileged Scaffold Decoration: The inherent versatility of the indoline ring allows for the introduction of various functional groups that can confer affinity for multiple targets. By carefully selecting and positioning these functional groups, it is possible to design compounds with a desired polypharmacological profile.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. springernature.com These computational tools can significantly accelerate the design and optimization of novel compounds based on the 1-((2-Phenoxyethyl)sulfonyl)indoline scaffold.

Applications of AI and ML in this context include:

Predictive Modeling: Machine learning algorithms can be trained on existing SAR data to build models that can predict the biological activity of novel, untested analogues. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and desired properties. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 1-((2-Phenoxyethyl)sulfonyl)indoline scaffold, optimized for specific biological targets and desired pharmacokinetic profiles. springernature.com These models can explore a vast chemical space to identify novel and promising drug candidates.

Target Identification and Validation: AI can be used to analyze large biological datasets to identify and validate novel biological targets for which 1-((2-Phenoxyethyl)sulfonyl)indoline and its derivatives may have therapeutic potential. oeaw.ac.at

Q & A

Q. What synthetic routes are available for 1-((2-Phenoxyethyl)sulfonyl)indoline?

Methodological Answer: The synthesis typically involves introducing the sulfonyl group to the indoline core. A common approach is reacting indoline derivatives with sulfonyl chlorides under controlled conditions. For example:

- Fischer Indole Synthesis : Start with hydrazine derivatives and ketones/aldehydes to form the indoline backbone .

- Sulfonylation : React 2-phenoxyethylsulfonyl chloride with indoline in the presence of a base (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure compound.

Q. How is 1-((2-Phenoxyethyl)sulfonyl)indoline characterized post-synthesis?

Methodological Answer: Key characterization techniques include:

Q. What are common chemical reactions involving sulfonyl indoline derivatives?

Methodological Answer: Reactivity is influenced by the sulfonyl and indoline moieties:

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic medium) | Sulfoxides/sulfones |

| Reduction | LiAlH₄ (anhydrous ether) | Desulfonylated indoline |

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro derivatives at indoline C-5 |

Advanced Research Questions

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

Methodological Answer:

- Modular Synthesis : Replace the 2-phenoxyethyl group with other substituents (e.g., morpholin-4-yl, benzodioxol-5-ylmethyl) using sulfonyl chloride intermediates .

- Key Modifications :

- Vary the sulfonyl linker (e.g., piperazine for enhanced solubility).

- Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding .

- Assay Integration : Test analogs in enzymatic assays (e.g., LpxH inhibition) to correlate substituents with activity .

Q. How can computational methods predict biological interactions of sulfonyl indoline derivatives?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina) to model binding to targets (e.g., cyclooxygenase-2). Parameters:

- Grid box centered on active site (coordinates: x=15.2, y=22.8, z=18.4).

- Lamarckian GA for conformational sampling .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes .

Q. How can solubility and stability challenges be addressed during formulation?

Methodological Answer:

- Thermal Analysis : Use DSC to identify melting points and degradation thresholds (e.g., compound stable up to 150°C) .

- Co-solvent Systems : Test PEG-400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility .

- Lyophilization : For injectables, optimize cryoprotectants (e.g., trehalose 5% w/v) to prevent aggregation .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Validation : Replicate assays (n=3) across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ consistency .

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to contextualize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.